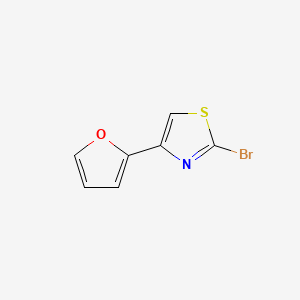

2-Bromo-4-(furan-2-yl)-1,3-thiazole

CAS No.: 917566-86-0

Cat. No.: VC3355382

Molecular Formula: C7H4BrNOS

Molecular Weight: 230.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 917566-86-0 |

|---|---|

| Molecular Formula | C7H4BrNOS |

| Molecular Weight | 230.08 g/mol |

| IUPAC Name | 2-bromo-4-(furan-2-yl)-1,3-thiazole |

| Standard InChI | InChI=1S/C7H4BrNOS/c8-7-9-5(4-11-7)6-2-1-3-10-6/h1-4H |

| Standard InChI Key | PUFWLSRDFTVPMS-UHFFFAOYSA-N |

| SMILES | C1=COC(=C1)C2=CSC(=N2)Br |

| Canonical SMILES | C1=COC(=C1)C2=CSC(=N2)Br |

Introduction

The compound 2-Bromo-4-(furan-2-yl)-1,3-thiazole is a synthetic organic molecule that incorporates both thiazole and furan rings, which are known for their diverse biological activities. Thiazoles are heterocyclic compounds that have been extensively studied for their antimicrobial, anticancer, and other pharmacological properties . The incorporation of a furan ring adds another layer of complexity and potential biological activity, given furan's role in various natural products and pharmaceuticals.

Synthesis of 2-Bromo-4-(furan-2-yl)-1,3-thiazole

The synthesis of 2-Bromo-4-(furan-2-yl)-1,3-thiazole typically involves a multi-step process. Although specific details for this exact compound are not readily available in the provided sources, similar thiazole derivatives are often synthesized through condensation reactions involving thiourea or thioamides with appropriate carbonyl compounds, followed by bromination steps .

For example, the synthesis of thiazole derivatives often starts with the reaction of a carbonyl compound (e.g., an aldehyde or ketone) with a thioamide in the presence of a catalyst. The resulting thiazole can then be further modified through halogenation reactions to introduce the bromine atom.

Biological Activities

Thiazole derivatives, including those with furan substituents, have shown promising biological activities. These include antimicrobial and anticancer properties, which are attributed to their ability to interact with biological targets such as enzymes and receptors .

| Compound Type | Biological Activity | Reference |

|---|---|---|

| Thiazole derivatives | Antimicrobial, anticancer | |

| Furan-containing compounds | Antimicrobial, anticancer |

Molecular Docking Studies

Molecular docking studies are crucial for understanding how compounds like 2-Bromo-4-(furan-2-yl)-1,3-thiazole interact with biological targets. These studies can predict the binding affinity and mode of action of the compound, helping to identify potential therapeutic applications .

Future Directions

Future studies on 2-Bromo-4-(furan-2-yl)-1,3-thiazole should focus on:

-

Synthesis Optimization: Developing efficient and scalable synthesis methods.

-

Biological Screening: Evaluating antimicrobial and anticancer activities.

-

Molecular Docking: Investigating interactions with potential biological targets.

These efforts could uncover new therapeutic applications for this compound and contribute to the broader understanding of thiazole and furan derivatives in medicine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume